molecular formula C12H14O B1524695 1-tert-Butoxy-4-ethynylbenzene CAS No. 32569-86-1

1-tert-Butoxy-4-ethynylbenzene

Cat. No.: B1524695
CAS No.: 32569-86-1
M. Wt: 174.24 g/mol
InChI Key: GMFHQLHPNOSAFN-UHFFFAOYSA-N
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Description

1-tert-Butoxy-4-ethynylbenzene is an organic compound with the molecular formula C12H14O It is characterized by a benzene ring substituted with a tert-butoxy group and an ethynyl group

Preparation Methods

The synthesis of 1-tert-Butoxy-4-ethynylbenzene typically involves the following steps:

    Formation of the tert-butoxy group: This can be achieved by reacting tert-butyl alcohol with a suitable benzene derivative under acidic conditions.

    Introduction of the ethynyl group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-tert-Butoxy-4-ethynylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using reagents like potassium permanganate (KMnO4) or ozone (O3).

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common reagents and conditions for these reactions include strong acids for substitution, hydrogen gas for reduction, and oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-Butoxy-4-ethynylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.

    Biology: Its derivatives may be explored for potential biological activities, including as enzyme inhibitors or receptor ligands.

    Medicine: Research may investigate its potential as a precursor for pharmaceuticals or as a component in drug delivery systems.

    Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-tert-Butoxy-4-ethynylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution, the tert-butoxy group acts as an electron-donating group, stabilizing the intermediate carbocation and directing substitution to the ortho and para positions. In oxidation reactions, the ethynyl group is susceptible to attack by oxidizing agents, leading to the formation of carbonyl compounds.

Comparison with Similar Compounds

1-tert-Butoxy-4-ethynylbenzene can be compared with other similar compounds, such as:

    tert-Butylbenzene: Lacks the ethynyl group and has different reactivity and applications.

    4-Ethynylphenol: Contains a hydroxyl group instead of a tert-butoxy group, leading to different chemical properties and uses.

    1-tert-Butoxy-4-bromobenzene: Contains a bromine atom instead of an ethynyl group, affecting its reactivity in substitution reactions.

Properties

IUPAC Name

1-ethynyl-4-[(2-methylpropan-2-yl)oxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h1,6-9H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFHQLHPNOSAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699062
Record name 1-tert-Butoxy-4-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32569-86-1
Record name 1-tert-Butoxy-4-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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